Lopinavir was synthesized as part of ongoing efforts to develop effective treatments for HIV, with its first introduction to the market occurring in 2000. The compound's design is based on peptidomimetic principles, enabling it to mimic the natural substrates of proteases while remaining resistant to cleavage.
Lopinavir monohydrate belongs to the class of medications known as protease inhibitors. It is classified under several categories, including:
The synthesis of lopinavir involves several steps, typically starting from 2,6-dimethylphenol. The outlined synthetic pathway includes:
The synthesis also identifies four related substances, which are structurally similar to lopinavir and may arise during production.
Lopinavir monohydrate has a complex molecular structure characterized by the following:
The structural formula includes a hydroxyethylene scaffold that mimics peptide linkages targeted by HIV-1 protease but cannot be cleaved, effectively inhibiting the enzyme's activity .
Lopinavir primarily acts through its interaction with the HIV-1 protease enzyme. The mechanism involves:
Lopinavir exerts its antiviral effects by:
Lopinavir monohydrate exhibits several notable physical and chemical properties:
These properties are critical for formulation into oral dosage forms such as tablets or capsules .
Lopinavir monohydrate is primarily used in clinical settings for:
Lopinavir (molecular formula: C₃₇H₄₈N₄O₅) was developed through systematic structure-activity relationship studies targeting the human immunodeficiency virus-1 protease active site. As a peptidomimetic inhibitor, it incorporates non-cleavable transition-state isosteres that mimic the natural peptide substrates of the viral protease while resisting enzymatic degradation. The chemical scaffold originated from ritonavir (ABT-538), with strategic modifications to the P1' and P2' side chains enhancing binding affinity and resistance profiles. Specifically, the introduction of a (2,6-dimethylphenoxy)acetyl group at the P1' position and optimization of hydrophobic moieties at P2' yielded a compound with three- to four-fold greater in vitro potency against human immunodeficiency virus-1 than the parent molecule [1] [4].
Molecular modeling revealed that lopinavir achieves its high binding affinity through extensive van der Waals contacts with conserved residues (Val82, Ile84, Pro81) in the protease substrate cleft. Unlike first-generation inhibitors, lopinavir maintains activity against common resistance-conferring mutations (M46I/L, I54V) due to its flexible binding mode that accommodates minor conformational changes in the enzyme [1]. In vitro selection experiments demonstrated a significantly higher genetic barrier to resistance compared to earlier protease inhibitors, requiring multiple concurrent mutations for viral escape. This structural resilience was later confirmed clinically, with zero cases of primary resistance observed in 470 treatment-naïve patients after 48 weeks of therapy [1].
Table 1: Structural and Resistance Features of Lopinavir Monohydrate
Design Feature | Chemical Modification | Functional Impact |
---|---|---|
Peptide backbone | Hydroxyethylene isostere | Non-cleavable transition-state mimic |
P1' substituent | (2,6-dimethylphenoxy)acetyl | Enhanced hydrophobic packing in S1' pocket |
P2' cap | N-methyl-thiazole | Optimized hydrogen bonding with Asp29 |
Resistance profile | Multiple contact points | Maintains activity against M46I, I54V, V82A mutations |
The monohydrate crystalline form was developed to address stability and bioavailability challenges in the anhydrous compound. Hydration improved the compound's solid-state properties, reducing hygroscopicity while maintaining aqueous solubility characteristics essential for gastrointestinal absorption. X-ray diffraction studies confirmed the stoichiometric water incorporation within the crystal lattice, which contributed to the thermodynamic stability of the final drug substance [4] [7].
The coadministration of lopinavir with subtherapeutic ritonavir (100 milligrams) constitutes a paradigm-shifting pharmacological strategy in antiretroviral therapy. Ritonavir, initially developed as a protease inhibitor, demonstrates potent inhibition of cytochrome P450 3A4 isoenzyme and P-glycoprotein efflux transporters at low doses. This pharmacokinetic enhancement increases systemic exposure to lopinavir by two complementary mechanisms: reducing first-pass hepatic metabolism and prolonging elimination half-life [1] [2].
Pharmacokinetic studies established that ritonavir boosting elevates lopinavir plasma trough concentrations to 84-fold above the protein-binding adjusted half maximal effective concentration against wild-type human immunodeficiency virus-1. The mean elimination half-life extends from 2-3 hours (single agent) to 4-6 hours (boosted), enabling twice-daily dosing [1] [6]. Mechanistic investigations revealed that ritonavir achieves this through:
Table 2: Pharmacokinetic Parameters of Boosted vs. Unboosted Lopinavir
Parameter | Lopinavir Alone | Lopinavir/Ritonavir (400/100 mg BID) | Enhancement Factor |
---|---|---|---|
Oral bioavailability | <20% | Near-complete | >5-fold |
Plasma half-life | 2-3 hours | 4-6 hours | 2-fold |
Cₘₐₓ | <1 μg/mL | 9.8 ± 3.7 μg/mL | >10-fold |
Cₜᵣₒᵤgₕ | Subtherapeutic | 5.2 μg/mL | >80-fold |
Intracellular penetration | Limited | Intracellular:plasma ratio = 1.18 | Significantly enhanced |
The 4:1 lopinavir-ritonavir ratio in co-formulations represents the optimal balance between pharmacokinetic enhancement and minimizing ritonavir-related toxicity. This strategic combination transforms lopinavir from a marginally viable drug into a therapeutic agent with sustained virological suppression, establishing the "pharmacokinetic booster" concept now applied across antiretroviral classes [2] [6].
The development of lopinavir monohydrate formulations has progressed through three distinct generations to overcome physicochemical challenges and enhance patient adherence:
First-Generation: Soft Gelatin CapsulesThe initial 133.3/33.3 milligram lopinavir/ritonavir capsules required refrigeration and exhibited significant food effects. The ethanol-containing formulation (42.4% v/v in liquid) precipitated disulfiram-like reactions with concomitant medications and demonstrated variable absorption patterns. Storage instability stemmed from ethanol migration through the gelatin shell, necessitating cold chain management that limited distribution in resource-limited settings [4].
Second-Generation: Melt-Extruded Solid Dispersion TabletsThe 2005 introduction of Meltrex™ technology revolutionized lopinavir delivery. This solid dispersion system embedded lopinavir monohydrate and ritonavir in a hydrophilic polymer matrix (copovidone) via hot-melt extrusion. The resulting amorphous solid dispersion provided:
Third-Generation: Advanced Delivery SystemsRecent innovations address pediatric administration and bioavailability limitations:
Lipid-Based Formulations: Milk and infant formula enhance solubilization during digestion through in situ formation of mixed micelles. Digestive studies demonstrate that long-chain triglycerides increase lopinavir partitioning into the aqueous phase by 2.3-fold compared to medium-chain triglycerides. This approach is particularly valuable for pediatric dosing in resource-limited settings [7].
Nanoparticulate Systems: Solid lipid nanoparticles (48.86 nanometer diameter) incorporating Compritol 888ATO (0.5%), Poloxamer 407 (0.25%), and Labrasol (0.25%) achieve 69.78% entrapment efficiency. In vivo studies in Wistar rats demonstrate a 4.8-fold increase in maximum concentration compared to oral suspension, bypassing hepatic first-pass metabolism [3].
Co-solvent-Free Liquid Formulations: Development of ethanol-free solutions using lipid-surfactant blends maintains stability while eliminating alcohol-related drug interactions and taste issues critical for pediatric adherence [7].
Table 3: Evolution of Lopinavir Monohydrate Formulations
Formulation Generation | Key Technologies | Advantages | Limitations Addressed |
---|---|---|---|
First (2000) | Ethanol-based soft gelatin capsules | Initial co-formulation solution | Poor stability, refrigeration requirement |
Second (2005) | Meltrex™ solid dispersion tablets | Thermal stability, reduced pill burden | Cold chain dependence, food effects |
Third (2018-) | Solid lipid nanoparticle gels, Milk/lipid digestibility enhancement | Pediatric dosing, circumvention of first-pass metabolism | Ethanol interactions, pediatric palatability |
These formulation advancements demonstrate how pharmaceutical innovation transformed lopinavir monohydrate from a refrigeration-dependent capsule to a globally deployable antiretroviral agent, with current research focusing on long-acting depot systems and targeted lymphatic delivery to address viral reservoirs [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7